7-Methoxy-3,4-dihydroquinolin-2(1H)-one
Overview
Description
7-Methoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It is characterized by a methoxy group at the 7th position and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-methoxyaniline with ethyl acetoacetate in the presence of a catalyst, followed by cyclization to form the quinolinone core. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinolinone core can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.
Reduction: 7-Methoxy-3,4-dihydroquinoline.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy group and the quinolinone core play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
3,4-Dihydroquinolin-2(1H)-one: Lacks the methoxy group at the 7th position.
7-Methoxyquinolin-2(1H)-one: Similar structure but without the dihydro component.
Uniqueness
7-Methoxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methoxy group and the dihydroquinolinone core, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2,4,6H,3,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIMBZKQVFPGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512544 | |
Record name | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-17-9 | |
Record name | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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